molecular formula C12H9N3 B1308634 2-(1H-pyrazol-4-yl)quinoline CAS No. 439106-87-3

2-(1H-pyrazol-4-yl)quinoline

Cat. No.: B1308634
CAS No.: 439106-87-3
M. Wt: 195.22 g/mol
InChI Key: AEABRQVZLJNLMP-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and pyrazole. Quinoline is a nitrogen-containing bicyclic compound, while pyrazole is a five-membered ring containing two nitrogen atoms. This unique combination imparts significant biological and chemical properties to this compound, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-4-yl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like ethanol . Another approach involves the condensation of quinoline-2-carbaldehyde with hydrazine derivatives under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-4-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yl)quinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2-(1H-pyrazol-4-yl)quinoline is unique due to its specific combination of quinoline and pyrazole, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-11-9(3-1)5-6-12(15-11)10-7-13-14-8-10/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEABRQVZLJNLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402734
Record name 2-(1H-pyrazol-4-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439106-87-3
Record name 2-(1H-pyrazol-4-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-Pyrazol-4-yl)quinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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